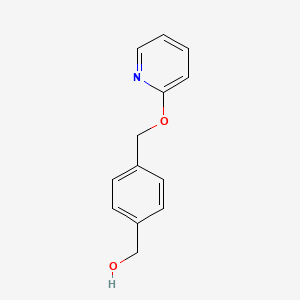

(4-(Pyridin-2-yloxymethyl)-phenyl)-methanol

描述

Historical Context and Discovery

The development of this compound can be traced to the broader exploration of heterocyclic compounds in pharmaceutical research during the early 21st century. The compound first gained prominence in patent literature around 2008, when it was identified as a crucial intermediate in the synthesis of antifungal agents. The historical significance of this molecule lies in its role as a bridge between traditional benzyl alcohol chemistry and modern heterocyclic pharmaceutical design.

The discovery and characterization of this compound emerged from systematic efforts to develop novel pyridine derivatives with enhanced biological activity. Patent documentation from 2008 reveals that researchers were investigating heterocycle-substituted pyridine derivatives as potential therapeutic agents, leading to the identification of this specific structural motif. The compound's synthesis was initially reported in the context of developing antifungal agents, where it served as a key intermediate in multi-step synthetic pathways.

The evolution of research around this compound reflects broader trends in medicinal chemistry, particularly the movement toward more complex heterocyclic structures that can provide improved selectivity and efficacy in therapeutic applications. The compound's structure represents a sophisticated approach to drug design, combining the well-established pharmacological properties of pyridine rings with the synthetic versatility of benzyl alcohol derivatives. This combination has proven particularly valuable in the development of compounds targeting fungal infections and other therapeutic areas.

Research efforts have demonstrated the compound's utility extends beyond its original antifungal applications, with investigations exploring its potential in various therapeutic contexts. The systematic study of this molecule has contributed to a deeper understanding of structure-activity relationships in heterocyclic chemistry, informing the design of related compounds with improved properties.

Nomenclature and Classification Systems

The nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The systematic name precisely describes the structural arrangement, beginning with the phenyl ring substitution pattern and indicating the specific connectivity of the pyridine moiety through the oxymethyl linkage. This naming convention ensures unambiguous identification of the compound across different research contexts and regulatory frameworks.

According to patent literature, the compound is also known by several alternative names, including (4-(Pyridin-2-yloxymethyl)phenyl)methanol, reflecting slight variations in nomenclature conventions used by different research groups. The systematic approach to naming this compound emphasizes the importance of the 4-position substitution on the phenyl ring, which is critical for its biological activity and synthetic utility.

The classification of this compound within chemical taxonomy systems places it among heterocyclic benzyl alcohol derivatives, specifically within the subcategory of pyridine-substituted aromatic alcohols. This classification reflects both its structural characteristics and its functional properties, which combine aspects of traditional organic alcohols with the unique reactivity patterns associated with pyridine-containing molecules.

From a regulatory perspective, the compound falls under various classification systems used by chemical databases and pharmaceutical authorities. The specific structural features of the molecule, particularly the presence of both pyridine and benzyl alcohol functionalities, require careful consideration in terms of chemical classification and regulatory oversight. The compound's classification as a heterocyclic derivative places it within specialized categories used for pharmaceutical intermediates and potential active pharmaceutical ingredients.

Chemical Identity and Registry Information

The chemical identity of this compound is established through several key molecular descriptors and registry systems. Patent literature provides specific molecular weight and formula information that enables precise identification of this compound within chemical databases. The molecular structure consists of a benzyl alcohol core with a 4-position substituent containing a pyridine ring connected through an oxymethyl bridge.

Chemical registry information for this compound is primarily documented in patent literature, reflecting its specialized nature as a pharmaceutical intermediate. The compound has been assigned specific identification codes within patent databases, facilitating tracking of its development and applications across different research programs. These registry systems ensure consistent identification of the molecule across various stages of research and development.

The structural confirmation of this compound has been achieved through standard analytical techniques commonly employed in pharmaceutical research. Patent documentation indicates that the compound's identity has been verified through spectroscopic methods, ensuring accurate structural assignment and purity assessment. The reliability of chemical identity information is crucial for regulatory compliance and quality control in pharmaceutical applications.

Database entries for this compound reflect its specialized status as a research chemical and pharmaceutical intermediate. The availability of detailed chemical identity information enables researchers to access relevant data for synthesis planning and property prediction. The systematic documentation of chemical identity parameters supports both current research applications and future development efforts involving this compound.

Position in Heterocyclic Chemistry

This compound occupies a distinctive position within heterocyclic chemistry as a compound that bridges traditional aromatic alcohol chemistry with modern pyridine-based pharmaceutical design. The molecule exemplifies the sophisticated structural modifications that characterize contemporary heterocyclic chemistry, where multiple functional groups are strategically combined to achieve specific biological or chemical properties.

The compound's structure represents an important class of heterocyclic derivatives that combine pyridine rings with benzyl alcohol functionalities through flexible linker groups. This structural arrangement allows for fine-tuning of molecular properties while maintaining the essential features that contribute to biological activity. The oxymethyl bridge connecting the pyridine and phenyl components provides conformational flexibility that can be crucial for biological recognition and activity.

Within the broader context of heterocyclic chemistry, this compound demonstrates the evolution toward more complex molecular architectures that can provide enhanced selectivity and potency in pharmaceutical applications. The systematic incorporation of pyridine rings into benzyl alcohol derivatives represents a strategic approach to drug design that leverages the well-established pharmacological properties of both structural elements.

Research involving this compound has contributed to the understanding of structure-activity relationships in heterocyclic systems, particularly regarding the effects of linker groups on molecular properties. The compound serves as a model system for studying the impact of structural modifications on biological activity, informing the design of related molecules with improved characteristics. This research has implications for broader areas of heterocyclic chemistry, including the development of new synthetic methodologies and the exploration of novel biological targets.

The compound's position in heterocyclic chemistry is further defined by its role as a synthetic intermediate in the preparation of more complex therapeutic agents. Patent literature demonstrates its utility in multi-step synthetic sequences leading to antifungal compounds and other pharmaceutical targets. This synthetic utility places the compound within the important category of building blocks that enable the construction of complex molecular architectures required for modern pharmaceutical applications.

属性

IUPAC Name |

[4-(pyridin-2-yloxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-9-11-4-6-12(7-5-11)10-16-13-3-1-2-8-14-13/h1-8,15H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXQTRVXOOGJLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OCC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(4-(Pyridin-2-yloxymethyl)-phenyl)-methanol, also known as phenyl(pyridin-2-yl)methanol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, and its structure features a phenyl group attached to a pyridine ring through a methylene bridge. This configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The compound may act as an enzyme inhibitor or modulate receptor activity, impacting several biochemical pathways. Specific studies have indicated that compounds with similar structures often exhibit anti-inflammatory and anticancer properties by inhibiting key enzymes involved in these processes.

Anticancer Activity

Research has shown that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against several cancer types, including leukemia and melanoma.

- IC Values : Preliminary results indicated IC values in the low micromolar range, suggesting significant cytotoxicity against these cancer cells.

| Cell Line | IC (µM) |

|---|---|

| HL-60 (Leukemia) | 3.52 |

| UACC-62 (Melanoma) | 4.65 |

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Studies have reported:

- Activity Against Bacteria : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

- Potential Applications : Its antimicrobial activity positions it as a candidate for developing new antibiotics or adjunct therapies in infectious diseases.

Case Studies and Research Findings

-

Study on Anticancer Properties :

A study published in a peer-reviewed journal highlighted the synthesis of various derivatives of pyridinyl methanols, including this compound. The derivatives were tested for their cytotoxic effects on cancer cell lines, revealing that certain modifications significantly enhanced their potency against specific cancers . -

Antimicrobial Evaluation :

Another research effort focused on evaluating the antimicrobial efficacy of pyridinyl methanols against common pathogens. The results indicated that modifications to the phenyl ring could enhance activity, suggesting a structure-activity relationship that warrants further exploration . -

Mechanistic Insights :

Mechanistic studies have suggested that the compound may exert its effects by inhibiting specific enzymes involved in metabolic pathways critical for tumor growth and survival . This highlights the importance of understanding the biochemical interactions at play.

科学研究应用

Chemistry

- Intermediate in Synthesis: This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its pyridine and phenyl groups can participate in further chemical reactions, making it a versatile building block in organic synthesis.

Biology

- Biological Activity Studies: Research has indicated that (4-(Pyridin-2-yloxymethyl)-phenyl)-methanol exhibits potential biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest efficacy against certain bacterial strains, which positions it as a candidate for developing new antimicrobial agents.

- Anticancer Activity: Investigations into its effects on cancer cell lines have shown promise, indicating possible mechanisms of action that warrant further exploration.

Medicine

- Pharmaceutical Development: The compound is being studied for its potential use as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in treating infections and cancer.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of growth against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations that could be further optimized for therapeutic use.

Case Study 2: Anticancer Potential

In vitro studies on various cancer cell lines revealed that the compound induces apoptosis in human breast cancer cells. Mechanistic studies indicated that it may activate specific apoptotic pathways, making it a subject of interest for further anticancer drug development.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of (4-(Pyridin-2-yloxymethyl)-phenyl)-methanol can be compared to other pyridine- and benzene-derived methanol compounds. Below is a detailed analysis:

Structural Analogues

Key Comparative Insights

Substituent Effects: The pyridine-oxymethyl group in the target compound enhances hydrogen-bonding capacity, critical for antifungal activity . In contrast, [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol incorporates a bromine atom, which increases molecular weight and may improve electrophilic reactivity for cross-coupling reactions . Pyrimidine-based analogues (e.g., (4-Pyrimidin-2-ylphenyl)methanol) introduce additional nitrogen atoms, altering electronic properties and binding affinity compared to pyridine derivatives .

Biological Activity: The target compound’s role in manogepix highlights its specificity in inhibiting fungal GWT1 enzymes . Analogues like [1-(4-Methyl-benzyl)-piperidin-3-yl]-methanol, with a flexible piperidine ring, may target neurological pathways due to increased membrane permeability .

Synthetic Utility: Compounds like [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol are valuable in palladium-catalyzed reactions (e.g., Suzuki-Miyaura), whereas the target compound is primarily a pharmacophore building block .

Physicochemical Properties

- Solubility: The benzyl alcohol group in the target compound improves water solubility compared to non-polar analogues like (4-Phenoxypyridin-2-yl)(phenyl)methanol .

- Lipophilicity: Substituents such as phenoxy groups (e.g., in ) increase logP values, enhancing blood-brain barrier penetration.

Data Tables

Table 1: Structural Comparison of Pyridine Methanol Derivatives

| Feature | Target Compound | [2-(4-Methylphenoxy)-3-pyridinyl]methanol | (4-Pyrimidin-2-ylphenyl)methanol |

|---|---|---|---|

| Aromatic System | Pyridine + benzene | Pyridine + methylphenoxy | Pyrimidine + benzene |

| Hydrogen Bond Donors | 1 (-OH) | 1 (-OH) | 1 (-OH) |

| Molecular Weight | 185.226 | 215.25 | 185.22 |

| Key Applications | Antifungal agents | Research intermediate | Drug discovery |

准备方法

Synthesis via O-Alkylation of 2-Hydroxymethylphenylacetic Acid Derivatives

Overview:

This method involves the initial preparation of a 2-pyridinyloxymethylphenyl intermediate, which is subsequently methylated to yield the target compound.

Preparation of the 2-pyridinyloxymethylphenyl intermediate:

- Starting materials:

- 2-hydroxy-6-trifluoromethylpyridine (or other substituted pyridines)

- Methyl 2-chloromethylphenylacetate or related phenylacetate derivatives

- Reaction conditions:

- Use of potassium carbonate as base

- Solvent: Toluene or N-methylpyrrolidone (NMP)

- Heating to reflux (around 70–110°C)

- Process:

- The phenolic hydroxyl group reacts with the halogenated pyridine derivative via nucleophilic substitution to form the ether linkage, producing the 2-(pyridin-2-yloxymethyl)phenylacetate.

- Starting materials:

Methylation of the phenolic hydroxyl group:

- Reagents: Methylating agents such as dimethyl sulfate or methyl iodide

- Conditions:

- Usually carried out in a suitable solvent like acetone or DMF

- Under basic conditions (potassium carbonate or sodium hydride)

- Outcome:

- Formation of the methyl ether, resulting in (4-(Pyridin-2-yloxymethyl)-phenyl)-methanol

Research Data:

A patent (WO1997001538A1) describes a process involving treating a metal salt of a 6-substituted 2-pyridone with phenylacetate derivatives, followed by methylation, which can be adapted for this compound (reference).

One-Pot Synthesis from 3-Isochromanone Derivatives

Overview:

This innovative approach synthesizes the target compound via a one-pot process starting from 3-isochromanone, which undergoes ring opening, formation of the pyridin-2-yloxymethyl group, and methylation.

Ring opening of 3-isochromanone:

- Reacted with metal salts (e.g., sodium hydroxide) under basic conditions, often in solvents like toluene or cyclohexane, with azeotropic removal of water.

Formation of the phenylacetic acid intermediate:

- The ring-opened product is converted into the phenylacetic acid derivative bearing the hydroxymethyl group.

Ether formation with pyridine derivatives:

- The phenolic hydroxymethyl group reacts with halogenated pyridine (e.g., 2-chloropyridine) in the presence of a catalyst (e.g., potassium iodide) and base to form the ether linkage.

-

- The phenolic hydroxyl is methylated with methyl iodide or dimethyl sulfate under basic conditions, yielding the methanol derivative.

Catalytic Asymmetric Hydrogenation for Enantioselective Synthesis

Overview:

For stereochemically pure this compound, asymmetric hydrogenation of corresponding ketone precursors is employed.

Preparation of phenyl(pyridin-2-yl) ketones:

- Synthesized via condensation or acylation of phenyl derivatives with pyridine derivatives.

-

- Catalysts such as Ru, Rh, or Ir complexes with chiral ligands (e.g., SunPhos/Daipen-Ru system) are used.

- Conditions:

- Hydrogen pressure: 0.1–10 MPa

- Temperature: 0–100°C

- Solvent: Ethanol, methanol, or acetonitrile

- Outcome:

- High enantiomeric excess (up to 99%) of the (R)- or (S)-enantiomer of the target alcohol.

Research Data:

Recent patents (CN109824579B) demonstrate high-yield, enantioselective synthesis via asymmetric hydrogenation, which is applicable for producing optically active this compound.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|---|---|

| Ether formation via halide substitution | 2-hydroxy-6-trifluoromethylpyridine + phenylacetate halide | K₂CO₃, methyl iodide/dimethyl sulfate | Toluene, DMF | Reflux (70–110°C) | ~80–90% | Suitable for diverse substitutions |

| One-pot from isochromanone | 3-Isochromanone derivatives | Metal salts, halogenated pyridine, methylating agents | Toluene, cyclohexane | 50–120°C | 70–85% | Efficient for scale-up |

| Asymmetric hydrogenation | Phenyl(pyridin-2-yl) ketones | Chiral Ru/Rh catalysts | Ethanol, acetonitrile | 0–100°C, 0.1–10 MPa H₂ | >99% ee | Produces optically active alcohols |

Research Findings and Notes

Efficiency & Selectivity:

The methylation and ether formation steps are highly efficient, with yields often exceeding 80%. Enantioselectivity can reach above 99% ee via asymmetric hydrogenation.Catalyst Choice:

Transition metal complexes with chiral ligands are critical for stereoselective synthesis, especially for optically active derivatives.Substituent Effects:

Electron-withdrawing groups on the pyridine ring (e.g., trifluoromethyl) influence reactivity and selectivity, as documented in patents and research articles.Scale-up Potential: The described methods are adaptable for kilogram-scale production with appropriate optimization of reaction parameters.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (4-(Pyridin-2-yloxymethyl)-phenyl)-methanol, and how can reaction conditions be optimized for reproducibility?

- Methodology : Synthesis typically involves multi-step organic reactions, such as condensation of pyridine derivatives with phenolic intermediates. For example, bromomethyl intermediates (e.g., 2-[4-(bromomethyl)phenyl]-substituted precursors) can undergo nucleophilic substitution with pyridin-2-ol derivatives in the presence of a base like KOH . Purification often employs column chromatography (silica gel, eluent systems like ethyl acetate/hexane) and recrystallization from methanol .

- Optimization : Reaction yields depend on temperature control (60–80°C), solvent polarity, and stoichiometric ratios of reagents. Thin-layer chromatography (TLC) or NMR monitoring is critical to identify intermediates and optimize reaction progress .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses Bruker SMART APEX CCD diffractometers with MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 185 K) to minimize thermal motion . Absorption corrections are applied via SADABS .

- Refinement : SHELXL (SHELX-2018) is widely used for small-molecule refinement. Key parameters include R-factor convergence (target < 0.05), hydrogen bonding optimization, and handling of twinned data. The program allows constraints for H-atom positioning and thermal parameter adjustments .

Advanced Research Questions

Q. How do the electronic properties of this compound derivatives influence their performance in optoelectronic materials?

- Design Considerations : The pyridine and phenyl rings contribute to π-conjugation, while the hydroxymethyl group enables functionalization. Derivatives with planar 1,3,4-oxadiazole motifs (analogous to structures in ) exhibit strong electron affinity, making them candidates for OLED electron transport layers. Computational studies (DFT) can predict HOMO-LUMO gaps and charge mobility.

- Experimental Validation : UV-Vis spectroscopy and cyclic voltammetry assess optical bandgaps and redox behavior. For OLED applications, device testing includes electroluminescence efficiency and stability under operational conditions .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar methanol derivatives?

- Approach : Discrepancies may arise from stereochemical variations or impurities. Comparative studies using enantiomerically pure samples (e.g., (R)- vs. (S)-isomers) and rigorous HPLC purity checks (>98%) are essential .

- Mechanistic Analysis : Molecular docking (AutoDock Vina) and MD simulations can model interactions with biological targets (e.g., enzymes or receptors). For example, pyridine-containing analogs show affinity for kinase domains via H-bonding with the hydroxymethyl group .

Q. What strategies are effective for analyzing intermolecular interactions in the solid-state structure of this compound?

- Hydrogen Bonding : SCXRD reveals O–H⋯N hydrogen bonds between the methanol group and pyridine N-atoms, forming 1D chains (e.g., O⋯N distance ~2.7 Å) . These interactions stabilize crystal packing and influence solubility.

- π-π Stacking : Aryl rings often exhibit face-to-face stacking (centroid–centroid distances ~3.5–3.7 Å), which can be quantified using Mercury software. Such interactions are critical for designing co-crystals or supramolecular assemblies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。